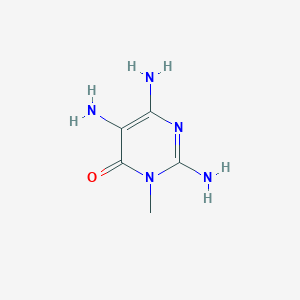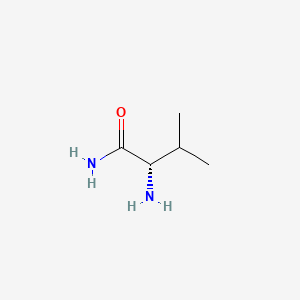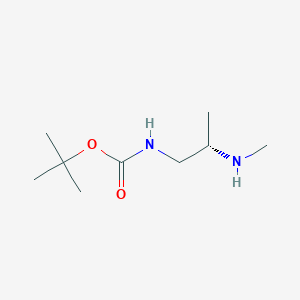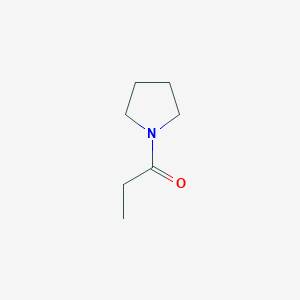
2,5,6-triamino-3-methylpyrimidin-4(3H)-one
Descripción general
Descripción
2,5,6-triamino-3-methylpyrimidin-4(3H)-one, also known as TAP, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. TAP is a pyrimidine derivative that has three amino groups attached to its pyrimidine ring.
Mecanismo De Acción
The mechanism of action of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one in different applications varies. In the case of this compound-based MOFs, the mechanism of action involves the interaction of this compound with metal ions to form a framework that has specific properties such as high surface area and porosity.
In the case of this compound as an anticancer agent, the mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the synthesis of DNA, and its inhibition leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of this compound-based MOFs, the high surface area and porosity of the framework allow for the efficient adsorption and separation of gases and other molecules.
In the case of this compound as an anticancer agent, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have a synergistic effect with other anticancer agents such as methotrexate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5,6-triamino-3-methylpyrimidin-4(3H)-one in lab experiments include its high purity and stability, which allow for accurate and reproducible results. This compound is also readily available and relatively inexpensive.
The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic in high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2,5,6-triamino-3-methylpyrimidin-4(3H)-one. In the field of materials science, this compound-based MOFs can be further optimized for specific applications such as gas storage and separation, catalysis, and drug delivery.
In the field of medicinal chemistry, this compound can be further studied for its potential as an anticancer and antiviral agent. The mechanism of action of this compound can also be further elucidated to better understand its effects on cancer cells and viruses.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promise in applications such as the synthesis of novel materials, anticancer and antiviral agents, and gas storage and separation.
Aplicaciones Científicas De Investigación
2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). This compound-based MOFs have shown promise in applications such as gas storage and separation, catalysis, and drug delivery.
In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as an antiviral agent. This compound has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
2,5,6-triamino-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-4(11)2(6)3(7)9-5(10)8/h6-7H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRKPGEGTWGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329915 | |
| Record name | 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45864-29-7 | |
| Record name | 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















